7-Methyl-1-oxa-4-azaspiro[4.5]decane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21914-76-1 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
7-methyl-1-oxa-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H17NO/c1-8-3-2-4-9(7-8)10-5-6-11-9/h8,10H,2-7H2,1H3 |
InChI Key |
GENLKOAQZDDLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1)NCCO2 |
Origin of Product |
United States |
Contextualization of Spiro 4.5 Decane Systems in Contemporary Chemical Research
The spiro[4.5]decane framework is a well-established structural motif in organic chemistry, recognized for its prevalence in a variety of natural products, particularly sesquiterpenes. nih.gov The inherent three-dimensionality and structural novelty of spiro scaffolds have made them increasingly valuable in drug discovery. researchgate.net This rigid, defined spatial arrangement can facilitate precise interactions with biological targets, a highly desirable trait in medicinal chemistry.
Contemporary research highlights the versatility of the spiro[4.5]decane system as a template for developing potent and selective enzyme inhibitors. For instance, spiro[4.5]decanone-containing compounds have been investigated as inhibitors of prolyl hydroxylases (PHDs), which are therapeutic targets for anemia and ischemia-related diseases. rsc.org The synthesis of the spiro[4.5]decane system itself remains an active area of research, with various methodologies being developed to access these complex structures, such as those required for the synthesis of acorane sesquiterpenes. acs.org The unique steric properties resulting from the spiro ring system can significantly influence the reactivity and biological potential of these molecules. ontosight.ai
Significance of the 1 Oxa 4 Azaspiro 4.5 Decane Scaffold in Organic Synthesis and Medicinal Chemistry Principles
The 1-oxa-4-azaspiro[4.5]decane scaffold, the core of the title compound, is a privileged structure in medicinal chemistry due to its potential biological activities. ontosight.ai Nitrogen- and oxygen-containing heterocycles are ubiquitous in pharmaceuticals, and combining them within a spirocyclic framework offers a pathway to novel chemical entities with unique pharmacological profiles.
A significant body of research has focused on the synthesis and biological evaluation of derivatives of this scaffold. For example, a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones were designed and synthesized, demonstrating the scaffold's utility as a building block for more complex molecules. nih.govresearchgate.net The key synthetic step in this research was a metal-catalyzed intramolecular oxidative cyclization. nih.govresearchgate.net
Subsequent evaluation of these derivatives for anticancer activity revealed that many possessed moderate to potent activity against various human cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cells. nih.gov This underscores the medicinal chemistry principle of using a core scaffold to generate a library of compounds for structure-activity relationship (SAR) studies. The results indicated that specific substitutions on the scaffold led to highly potent compounds, identifying promising candidates for further development. nih.gov For example, compound 11h from the study emerged as a particularly effective agent against all three tested cancer cell lines. nih.gov
Anticancer Activity of Selected 1-Oxa-4-azaspiro[4.5]decane Derivatives (IC50 in µM)
| Compound | A549 (Lung Cancer) | MDA-MB-231 (Breast Cancer) | HeLa (Cervical Cancer) |
| 11b | 0.18 | - | - |
| 11d | - | 0.08 | - |
| 11h | 0.19 | 0.08 | 0.15 |
| 11k | - | 0.09 | 0.14 |
| 12c | - | - | 0.14 |
| Source: Molecules, 2017 nih.gov |
Conformational Analysis and Stereochemical Dynamics of 7 Methyl 1 Oxa 4 Azaspiro 4.5 Decane
Computational and Experimental Conformational Studies of the Spiro[4.5]decane Ring System
The 1-oxa-4-azaspiro[4.5]decane framework consists of a five-membered oxazolidine (B1195125) ring and a six-membered piperidine (B6355638) ring joined by a common spiro carbon atom. The conformational analysis of this system is primarily dictated by the puckering of the six-membered ring and the relative orientation of the five-membered ring.
The piperidine ring in 7-Methyl-1-oxa-4-azaspiro[4.5]decane is expected to adopt a chair conformation to minimize torsional and angle strain, similar to cyclohexane (B81311). In this chair conformation, substituents can occupy either axial or equatorial positions. The five-membered oxazolidine ring is generally more flexible and can adopt various envelope or twist conformations. The spiro fusion of the two rings introduces significant conformational constraints.
Computational studies, often employing density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in determining the relative energies of different conformers. For the parent 1-oxa-4-azaspiro[4.5]decane, calculations would typically reveal the most stable conformation to be the one where the piperidine ring is in a chair form.
Experimental validation of these computational models is often achieved through nuclear magnetic resonance (NMR) spectroscopy. The coupling constants of the protons on the piperidine ring can provide valuable information about their dihedral angles and thus the ring's conformation. For instance, a large coupling constant between two vicinal protons (around 10-13 Hz) is indicative of a trans-diaxial relationship, which is characteristic of a chair conformation.
Chirality and Stereoisomerism within the this compound Framework
Chirality in spiro compounds can arise from several sources. In the case of this compound, there are two potential sources of stereoisomerism: the spiro carbon atom and the substituted carbon atom (C7).
The spiro carbon atom in a substituted spiro[4.5]decane system can be a chiral center if the substitution pattern on both rings breaks the molecule's symmetry. For this compound, the presence of the methyl group at C7, which is on the six-membered ring, makes the spiro carbon (C5) a stereocenter. This is because the pathways around the spiro carbon through each ring are now different.
Furthermore, the C7 carbon atom, being substituted with a methyl group and a hydrogen atom, is also a chiral center. The presence of these two chiral centers (C5 and C7) means that this compound can exist as a set of four stereoisomers: (5R, 7R), (5S, 7S), (5R, 7S), and (5S, 7R). The (5R, 7R) and (5S, 7S) isomers are enantiomers of each other, as are the (5R, 7S) and (5S, 7R) isomers. The relationship between any other pair of isomers is diastereomeric.
Diastereoselective and Enantioselective Considerations Pertaining to the 7-Methyl Substitution
The introduction of the methyl group at the C7 position of the piperidine ring leads to the formation of diastereomers. The relative orientation of the methyl group can be either axial or equatorial with respect to the plane of the ring.
Due to steric hindrance, the equatorial position is generally more stable for a methyl group on a cyclohexane or piperidine ring. The energy difference between the axial and equatorial conformations of methylcyclohexane (B89554) is approximately 1.7 kcal/mol, a value known as the A-value. A similar preference for the equatorial position is expected for the 7-methyl group in 1-oxa-4-azaspiro[4.5]decane. Therefore, the diastereomer with the equatorial methyl group will be the major and more stable product under thermodynamic control.
The synthesis of a specific enantiomer of this compound would require an enantioselective synthetic strategy. This could involve the use of a chiral auxiliary, a chiral catalyst, or a chiral starting material to control the stereochemistry at both the C5 and C7 centers.
Influence of Substituents on Conformational Preferences and Ring Dynamics
Substituents on the spiro[4.5]decane ring system can have a significant impact on the conformational equilibrium. The preference of a substituent for an equatorial or axial position is determined by its size and electronic properties.
For the this compound, the methyl group at the 7-position will strongly favor the equatorial position to minimize 1,3-diaxial interactions with the axial protons at C6 and C8.
The nature of the five-membered ring also plays a role. The presence of the oxygen and nitrogen atoms in the oxazolidine ring of 1-oxa-4-azaspiro[4.5]decane influences the electronic environment and bond lengths compared to a carbocyclic analogue, which can have subtle effects on the conformational preferences of the adjacent six-membered ring.
Interconversion Pathways and Energy Barriers of Conformational Isomers
The different conformational isomers of this compound can interconvert through processes like ring flipping of the piperidine ring. The energy barrier for the chair-to-chair interconversion of the piperidine ring is expected to be similar to that of cyclohexane, which is around 10-11 kcal/mol.
This ring flip would convert an equatorial 7-methyl group to an axial one, and vice versa. The energy difference between these two diastereomeric conformations would be primarily determined by the A-value of the methyl group.
The presence of the spiro-fused oxazolidine ring can influence the energy barrier for this interconversion. The five-membered ring must also undergo a conformational change during the piperidine ring flip, and the transition state for this process would involve a high-energy, twisted-boat or half-chair conformation for the six-membered ring.
Computational methods are essential for mapping these interconversion pathways and calculating the associated energy barriers. These calculations provide a detailed understanding of the dynamic stereochemistry of the molecule.
Computational and Theoretical Chemistry Studies on 7 Methyl 1 Oxa 4 Azaspiro 4.5 Decane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) Studies of Geometric and Electronic Properties
Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of molecules. A typical DFT study on 7-Methyl-1-oxa-4-azaspiro[4.5]decane would involve optimizing the molecule's three-dimensional geometry to find its most stable conformation. From this optimized structure, various electronic properties could be calculated. These quantum chemical parameters, such as hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω), serve as descriptors for the molecule's chemical behavior and reactivity. mdpi.com For instance, analyses like the Molecular Electrostatic Potential (MEP) surface can identify electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack. mdpi.com
Ab Initio Methods for High-Accuracy Calculations on Model Systems
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theoretical accuracy. These methods are computationally intensive and are often used to benchmark results from less demanding methods like DFT or to study smaller, representative fragments of a larger molecule. For a related spiro compound, ab initio energy calculations were used to determine the population distributions of low-energy conformers, which helped in the interpretation of NMR spectra. nih.gov
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations could reveal how the two rings move relative to each other and the preferred conformations of the methyl group. Furthermore, by including solvent molecules in the simulation, one can study how the compound interacts with its environment, providing insights into its solubility and behavior in solution. Such simulations have been used to probe complex biological systems involving related heterocyclic structures. unimore.it
In Silico Prediction of Reaction Pathways, Transition States, and Mechanistic Insights
Computational methods can be used to map out potential chemical reactions involving this compound. By calculating the energies of reactants, products, and intermediate transition states, researchers can predict the most likely reaction pathways and gain a deeper understanding of the reaction mechanism at a molecular level. This approach is invaluable for designing new synthetic routes or predicting metabolic pathways.
Force Field Development and Validation for Spiroheterocyclic Systems in Biomolecular Simulations
Classical molecular force fields are essential for conducting large-scale simulations, such as those involving proteins or other biomolecules. nih.gov A force field is a set of parameters that describes the potential energy of a system of atoms. Developing a specific force field for spiroheterocyclic systems like this compound would require parameterization against high-level quantum chemical calculations or experimental data. nih.gov This would involve fitting parameters for bond lengths, angles, and dihedral angles to accurately represent the molecule's geometry and conformational energies, enabling its inclusion in complex biomolecular simulations. nih.gov
Cheminformatics and Machine Learning Approaches for Structure-Property Relationships
Cheminformatics and machine learning offer powerful tools for analyzing structure-property relationships within large datasets of chemical compounds. If a library of derivatives of 1-oxa-4-azaspiro[4.5]decane were synthesized and tested for a specific biological activity, these methods could be used to build predictive models. ontosight.ai By correlating molecular descriptors (e.g., size, shape, electronic properties) with observed activity, these models can guide the design of new, more potent compounds and help identify the key structural features responsible for their effects.
While the specific application of these computational techniques to This compound is not yet documented in the literature, they represent the standard and powerful approaches that future research in this area would likely employ. The existing studies on analogous spiro compounds provide a clear roadmap for how such computational investigations could unlock a deeper understanding of this specific molecule's chemical and physical properties.
Structure Activity Relationship Sar and Medicinal Chemistry Principles for 7 Methyl 1 Oxa 4 Azaspiro 4.5 Decane Derivatives
Rational Design and Synthesis of Analogs for Mechanistic Biological Evaluation
The rational design of analogs of the 1-oxa-4-azaspiro[4.5]decane scaffold is a cornerstone of medicinal chemistry, aiming to create novel molecules with improved therapeutic properties. This process involves the thoughtful modification of the core structure to probe and enhance interactions with biological targets.
A notable example of rational design and synthesis involves a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. These compounds were designed by hybridizing a spirocycle and a quinone scaffold, with the goal of assessing their anticancer activities. nih.gov The synthesis of these derivatives commenced from starting materials like 4-aminophenol (B1666318) and α-glycolic acid or lactic acid. nih.gov A key step in the synthetic route is a metal-catalyzed oxidative cyclization of an amide intermediate to form the desired 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione core. nih.gov This synthetic strategy allows for the introduction of diversity at various positions of the scaffold, enabling a systematic evaluation of the structure-activity relationship.
In a different study, researchers synthesized 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes to evaluate their potential as dopamine (B1211576) agonists. The synthetic approach involved the alkylation of the pyrrolidine (B122466) enamine of a key intermediate, ethyl 3-oxopiperidine-1-carboxylate. nih.gov This allowed for the introduction of benzyl (B1604629), 3-indolylmethyl, or 4-indolylmethyl groups at the 6-position of the spirodecane ring system. nih.gov Although this scaffold is a 1,4-dioxa analog, the synthetic principles for introducing substituents on the piperidine (B6355638) ring are relevant to the 1-oxa-4-azaspiro[4.5]decane core.
The design of these analogs is often guided by the desire to understand and modulate their mechanism of action. For instance, in the case of the antitumor 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, the presence of a conjugated dienone system suggests a potential for Michael addition reactions with nucleophilic groups in biological macromolecules, which could be a mechanism for their cytotoxic effects. nih.gov To mitigate potential toxicity associated with this reactivity, further analogs were designed and synthesized where the α,β-unsaturated olefinic bond was eliminated through Michael addition and cyclopropanation. nih.gov This rational modification aimed to reduce the reactivity of the Michael acceptor while retaining or improving the desired biological activity.
Exploration of Substituent Effects on the 1-Oxa-4-azaspiro[4.5]decane Core Regarding Biological Interactions
The biological activity of 1-oxa-4-azaspiro[4.5]decane derivatives can be significantly influenced by the nature and position of various substituents on the spirocyclic core. Understanding these substituent effects is fundamental to optimizing the potency and selectivity of these compounds.
In the series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives evaluated for antitumor activity, several key substituent effects were observed. The data revealed that the 1-oxa-4-azaspiro[4.5]indole-6,9-diene-3,8-dione moiety is an essential group for the observed activity. nih.gov The introduction of a methyl group at the 2-position of the oxazolidine (B1195125) ring was found to slightly decrease the antitumor activity. nih.gov Furthermore, the nature of the substituent at the 4-position (the nitrogen atom) played a crucial role in modulating the potency of the compounds. For instance, a p-bromobenzyl substituent at the 4-position was associated with optimal activity in some cases. nih.gov
The following table summarizes the in vitro antitumor activities of selected 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives against different cancer cell lines, illustrating the impact of substituents on their biological interactions.
| Compound | R1 | R2 | IC50 (μM) vs. A549 | IC50 (μM) vs. MDA-MB-231 | IC50 (μM) vs. HeLa |
|---|---|---|---|---|---|
| 11h | H | 4-Bromobenzyl | 0.19 | 0.08 | 0.15 |
| 11b | H | 4-Fluorobenzyl | 0.18 | 0.25 | 0.22 |
| 11d | H | 4-Chlorobenzyl | 0.22 | 0.09 | 0.21 |
| 11k | CH3 | 4-Bromobenzyl | 0.21 | 0.08 | 0.18 |
| 12c | H | (1-Ethyl-1H-1,2,3-triazol-4-yl)methyl | 0.25 | 0.23 | 0.19 |
Data sourced from a study on novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. The table showcases how modifications at R1 and R2 positions influence the cytotoxic potency against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines. nih.gov
In the case of the 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, the substituent at the 6-position was critical for their dopamine agonist activity. While the benzyl and 3-indolylmethyl analogs did not exhibit central nervous system activity, the 4-indolylmethyl analog displayed potent peripheral dopamine agonist activity. nih.gov This highlights the sensitivity of the biological response to the precise positioning of functional groups within the molecule.
Quantitative Structure-Activity Relationship (QSAR) Methodologies and Molecular Descriptors for Predicting Biological Performance
A typical QSAR study involves the calculation of a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecular structure, such as:
Physicochemical properties: These include parameters like logP (lipophilicity), molecular weight, and pKa, which influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.
Electronic properties: Descriptors such as atomic charges, dipole moment, and HOMO/LUMO energies describe the electronic distribution within the molecule and its ability to engage in electrostatic or orbital interactions.
Topological descriptors: These are numerical representations of the molecular structure, including connectivity indices and shape descriptors, which capture information about the size, shape, and branching of the molecule.
3D descriptors: These descriptors, such as molecular surface area and volume, provide a three-dimensional representation of the molecule and are crucial for understanding ligand-receptor interactions.
Once the descriptors are calculated, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are employed to build a QSAR model that correlates the descriptors with the observed biological activity (e.g., IC50 values). A robust QSAR model can then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
Ligand Design Strategies Based on the Spiro Scaffolding for Target Specificity
The rigid, three-dimensional nature of the spirocyclic scaffold in 1-oxa-4-azaspiro[4.5]decane derivatives offers distinct advantages in ligand design for achieving high target specificity. rsc.org Unlike more flexible linear or monocyclic compounds, the conformational rigidity of spirocycles can pre-organize the appended functional groups in a well-defined spatial arrangement, leading to more specific and higher-affinity interactions with the target protein's binding site. nih.gov
Key ligand design strategies leveraging the spiro scaffolding include:
Scaffold-based design: The spiro core serves as a rigid framework to which various functional groups can be attached. By systematically modifying these substituents, it is possible to probe the chemical space of the target's binding pocket and optimize interactions. The defined stereochemistry of the spiro center allows for precise control over the 3D orientation of these substituents.
Fragment-based ligand design: Small molecular fragments known to bind to specific subpockets of a target can be linked together using the spiro scaffold as a central connector. This approach can lead to the development of highly potent and selective ligands.
Conformationally restricted analogs: The spirocyclic nature of the scaffold can be used to mimic the bioactive conformation of a more flexible endogenous ligand or a known drug molecule. This can enhance binding affinity and reduce off-target effects by minimizing interactions with other receptors that may bind the flexible ligand in different conformations.
Combinatorial Chemistry Approaches for Diversifying Spiro Libraries for Biological Screening
Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large and diverse libraries of compounds for high-throughput biological screening. While specific applications of combinatorial chemistry to the 7-Methyl-1-oxa-4-azaspiro[4.5]decane scaffold are not extensively documented, the principles are highly relevant for exploring the chemical space around this core structure.
A key strategy in this area is Diversity-Oriented Synthesis (DOS) , which aims to generate structurally complex and diverse small molecules from simple starting materials. A DOS approach to a 1-oxa-4-azaspiro[4.5]decane library could involve a multi-step synthetic sequence where diversity is introduced at various stages. For example, a common intermediate could be functionalized with a wide range of building blocks, or the reaction conditions could be varied to produce different skeletal arrangements.
The synthesis of a library of 1-oxa-4-azaspiro[4.5]decane analogs could be envisioned using a solid-phase approach, where the spirocyclic scaffold is attached to a resin bead. This would facilitate the purification of intermediates and the automation of the synthetic process. Diversity could be introduced by reacting the resin-bound scaffold with a diverse set of reagents in a parallel fashion.
The goal of such a combinatorial approach would be to generate a library of compounds with a wide range of structural variations, including different substituents on the piperidine and oxazolidine rings, as well as variations in the stereochemistry of the spiro center. This library could then be screened against a panel of biological targets to identify novel hits for drug discovery programs. The development of synthetic methods that allow for the efficient and diverse functionalization of the 1-oxa-4-azaspiro[4.5]decane core is a critical step towards realizing the full therapeutic potential of this promising scaffold.
Investigations into Biological Activity Mechanisms and Pharmacological Modalities
Mechanism-Based Research Approaches for Molecular Target Engagement and Pathway Modulation
Mechanism-based research for compounds like 7-Methyl-1-oxa-4-azaspiro[4.5]decane is centered on identifying their molecular targets and understanding how they modulate biological pathways. A primary approach involves the design and synthesis of a library of derivatives to establish structure-activity relationships (SAR). For instance, modifications to the core spirocyclic structure can lead to compounds with enhanced potency and selectivity for specific biological targets.
A key strategy in elucidating the mechanism of action is target deconvolution. This can be achieved through techniques such as chemical proteomics, where a bioactive compound is used as a "bait" to isolate its binding partners from cell lysates. For example, a potent derivative from a library of spiro[pyrrolidine-3, 3´-oxindole] compounds was found to bind to histone deacetylase 2 (HDAC2) and prohibitin 2, suggesting a potential mechanism for its anti-cancer activity. nih.gov Molecular docking studies are often employed in tandem to predict and rationalize the binding interactions between the spiro compound and its identified target. nih.gov
Furthermore, investigating the impact of these compounds on specific signaling pathways is crucial. For example, molecules containing spiro-membered heterocyclic fragments have been shown to exert a selective effect on the PI3K/AKT1 kinase pathway. nih.gov By examining the downstream effects of this compound on such pathways, researchers can gain a deeper understanding of its cellular mechanism.
In Vitro Pharmacological Profiling Methodologies for Receptor Interactions, Enzyme Inhibition, and Ion Channel Modulation
In vitro pharmacological profiling is a critical step in characterizing the biological activity of this compound. This involves a battery of assays to determine its interactions with various biological targets, including receptors, enzymes, and ion channels. lifechemicals.com
Receptor Interaction Assays: Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. For example, derivatives of 1-oxa-4-thiaspiro[4.5]decane have been tested for their binding affinity at serotonin (B10506) (5-HT1A) and α1-adrenergic receptors. nih.gov Such assays can identify whether a compound acts as an agonist, antagonist, or modulator of a particular receptor. High-throughput screening assays, such as a chemiluminescence-based receptor assay for spirolides, have also been developed to efficiently screen for receptor binding activity. nih.gov
Enzyme Inhibition Assays: The potential for this compound to act as an enzyme inhibitor can be assessed using various enzymatic assays. For instance, spirobarbiturates have demonstrated inhibitory activity against enzymes like dihydroorotate (B8406146) dehydrogenase and collagenase-3. mdpi.com The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50).
Ion Channel Modulation Assays: The unique structural characteristics of spiro compounds make them potential modulators of ion channels. lifechemicals.com Electrophysiological techniques, such as patch-clamp assays, can be used to study the effects of these compounds on the function of various ion channels.
Biochemical Characterization of Molecular Targets Modulated by Spiro-Fused Systems
Once a molecular target for a spiro-fused system like this compound is identified, its biochemical characterization becomes paramount. This involves a deeper investigation into the nature of the interaction between the compound and its target.
Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about the binding of the spiro compound to its target protein. numberanalytics.com This allows for the visualization of the specific amino acid residues involved in the interaction, which is invaluable for the rational design of more potent and selective analogs.
Furthermore, biochemical assays can be used to quantify the functional consequences of this binding. For example, if the target is an enzyme, assays can be performed to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). If the target is a receptor, functional assays can measure the compound's ability to stimulate or inhibit downstream signaling events.
Exploration of Receptor Binding Paradigms, Allosteric Modulation, and Orthosteric Interactions
The interaction of this compound with its target receptors can occur through different binding paradigms. Orthosteric interactions involve the compound binding to the same site as the endogenous ligand, either mimicking its effect (agonist) or blocking it (antagonist).
In contrast, allosteric modulation involves the compound binding to a different site on the receptor, thereby modifying the receptor's response to the endogenous ligand. This can result in a potentiation or inhibition of the endogenous ligand's effect. The rigid and three-dimensional nature of spirocyclic scaffolds makes them particularly interesting candidates for exploring allosteric modulation. nih.gov
Distinguishing between orthosteric and allosteric binding can be achieved through competitive binding assays. For instance, the ability of a spiro compound to displace a known orthosteric radioligand can suggest an orthosteric binding mode. More complex functional assays are often required to confirm allosteric modulation.
Cellular Assays for Mechanistic Understanding of Biological Responses and Phenotypic Screening
Cellular assays are essential for understanding the biological effects of this compound in a more physiologically relevant context. These assays can range from measuring specific cellular responses to broader phenotypic screening.
For compounds with potential anti-cancer activity, a variety of cellular assays are employed. These include cytotoxicity assays to measure the compound's ability to kill cancer cells, as well as assays to investigate its effects on cell proliferation, apoptosis (programmed cell death), and the cell cycle. mdpi.comnih.gov For example, derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have been evaluated for their in vitro antitumor activities against various cancer cell lines. nih.gov
Phenotypic screening involves testing a compound's effect on a whole-cell or whole-organism level without a preconceived notion of its molecular target. nih.gov This approach can be particularly useful for identifying compounds with novel mechanisms of action. For instance, spiro-annulated derivatives of oxepane (B1206615) and azepane have been assessed in phenotypic assays for their antiviral activity against a panel of different viruses. nih.gov
The following table provides an example of data that could be generated from in vitro antitumor activity assays for derivatives of a 1-oxa-4-azaspiro[4.5]decane scaffold.
| Compound | A549 (IC50, µM) | MDA-MB-231 (IC50, µM) | HeLa (IC50, µM) |
| 11b | 0.18 | - | - |
| 11d | - | 0.08 | - |
| 11h | 0.19 | 0.08 | 0.15 |
| 11k | - | 0.09 | 0.14 |
| 12c | - | - | 0.14 |
| Data adapted from a study on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives and their antitumor activities. nih.gov The IC50 values represent the concentration of the compound required to inhibit the growth of the cancer cell lines by 50%. A lower IC50 value indicates greater potency. |
Applications of 7 Methyl 1 Oxa 4 Azaspiro 4.5 Decane and Its Derivatives in Chemical Biology Research
Role as Chemical Probes for Elucidating Biological Pathways and Protein Functions
While direct studies on 7-Methyl-1-oxa-4-azaspiro[4.5]decane as a chemical probe are not prominent in the available literature, its derivatives have been synthesized and evaluated for their potential to interact with specific biological targets, thereby serving as probes to understand biological pathways.
For instance, derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane have been developed as selective ligands for sigma-1 (σ1) receptors. These ligands, exhibiting nanomolar affinity, can be used as chemical tools to investigate the role of σ1 receptors in neurological disorders and to map their distribution in the brain. The high affinity and selectivity of these compounds allow for the precise interrogation of the σ1 receptor's function in cellular processes.
Similarly, certain 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes have been synthesized and assessed for their activity as dopamine (B1211576) agonists. nih.gov Although they did not show central nervous system activity, one analogue demonstrated potent peripheral dopamine agonist activity. nih.gov Such compounds can be valuable probes for studying the structure and function of peripheral dopamine receptors and their role in cardiovascular regulation.
Application in Early-Stage Lead Discovery and Optimization Processes in Pharmaceutical Research
The 1-oxa-4-azaspiro[4.5]decane scaffold is a valuable starting point in lead discovery due to its rigid, three-dimensional nature, which can lead to improved potency and selectivity for biological targets. Pharmaceutical research has seen the application of derivatives in the discovery and optimization of new drug candidates.
A notable example is the development of 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists for potential use in treating Alzheimer's disease. nih.gov Through systematic modifications of the core structure, researchers were able to develop compounds with preferential affinity for M1 receptors over M2 receptors and potent antiamnesic activity. nih.gov This demonstrates the utility of the spiro[4.5]decane core in generating lead compounds that can be optimized for desired pharmacological properties.
Furthermore, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as highly potent soluble epoxide hydrolase (sEH) inhibitors. nih.gov These compounds have shown potential as orally active drug candidates for treating chronic kidney diseases, underscoring the role of this type of spirocyclic scaffold in generating promising lead compounds. nih.gov
Use in Mechanistic Studies of Disease Biology at the Molecular and Cellular Level
Derivatives of 1-oxa-4-azaspiro[4.5]decane have been instrumental in studying the molecular and cellular mechanisms underlying various diseases, particularly cancer. A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and evaluated for their antitumor activity. nih.govnih.gov
These compounds have been shown to exhibit moderate to potent activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). nih.gov By studying the structure-activity relationships of these derivatives, researchers can gain insights into the molecular targets and pathways involved in their anticancer effects. For example, the presence of a conjugated dienone system in some derivatives suggests a potential for Michael addition reactions with biological nucleophiles, which could be a mechanism for their cytotoxic effects. nih.gov Subsequent modifications to reduce this reactivity while maintaining antitumor activity have been a focus of mechanistic studies. nih.gov
The data below summarizes the in vitro antitumor activities of selected 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives.
| Compound | A549 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| 11h | 0.19 | 0.08 | 0.15 |
| Bendamustine | >10 | >10 | >10 |
| Vorinostat | 2.65 | 3.51 | 3.32 |
Data sourced from Molecules, 2019.
Potential as a Scaffold for Novel Chemical Entities in Drug Discovery Research and Agrochemical Development
The inherent structural complexity and rigidity of the 1-oxa-4-azaspiro[4.5]decane framework make it an attractive scaffold for the design of novel chemical entities in both pharmaceutical and agrochemical research. The ability to introduce diverse substituents at various positions on the spirocyclic rings allows for the creation of large and diverse chemical libraries for screening against a wide range of biological targets.
In drug discovery, the successful development of derivatives with activities such as dopamine agonism, M1 muscarinic agonism, and antitumor effects highlights the versatility of this scaffold. nih.govnih.govnih.gov The spirocyclic nature of the core can lead to compounds with improved metabolic stability and pharmacokinetic properties compared to more flexible, linear molecules.
In the field of agrochemical development, a derivative, Dichloroacetyl-1-oxa-4-azaspiro(4,5)-decane (MON 4660), has been developed as a pesticide safener. ca.gov Safeners are compounds used to protect crops from the phytotoxic effects of herbicides. The discovery of MON 4660 demonstrates the potential of the 1-oxa-4-azaspiro[4.5]decane scaffold to generate compounds with valuable applications in agriculture.
Development of Conjugates and Bioconjugates for Targeted Delivery and Imaging Research
The functional groups present on the 1-oxa-4-azaspiro[4.5]decane scaffold, particularly the nitrogen atom, provide a handle for the development of conjugates and bioconjugates. While specific examples for this compound are not widely reported, the principle of using such scaffolds for targeted delivery and imaging is well-established in medicinal chemistry.
For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been radiolabeled to create candidate radioligands for sigma-1 receptors. These radiolabeled compounds can be used in imaging techniques like Positron Emission Tomography (PET) to visualize the distribution of these receptors in the brain, which can aid in the diagnosis and study of neurological diseases.
The potential exists to conjugate potent cytotoxic derivatives of the 1-oxa-4-azaspiro[4.5]decane scaffold to targeting moieties such as antibodies or peptides. This would allow for the targeted delivery of the cytotoxic agent to cancer cells, potentially reducing off-target toxicity and improving the therapeutic index.
Future Research Directions and Emerging Avenues for 7 Methyl 1 Oxa 4 Azaspiro 4.5 Decane
Development of Novel and Sustainable Synthetic Methodologies, Including Flow Chemistry and Biocatalysis
Future synthetic research concerning 7-Methyl-1-oxa-4-azaspiro[4.5]decane will likely pivot towards greener and more efficient methodologies that offer advantages over traditional batch processing. Key areas of development include flow chemistry and biocatalysis, which promise enhanced safety, scalability, and sustainability.
Flow Chemistry: Continuous flow processes offer significant benefits for the synthesis of complex molecules like spiroheterocycles. The use of microreactors provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. researchgate.net For the synthesis of related azaspiro compounds, flow chemistry has been successfully applied to scale up reactions and handle hazardous intermediates safely. nih.govacs.org Future work could focus on designing a multi-step continuous flow synthesis for this compound, potentially integrating purification steps for a streamlined process from starting materials to the final product.
Biocatalysis: Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions, aligning perfectly with the principles of green chemistry. researchgate.net For the synthesis of a related compound, 1-Oxa-8-azaspiro[4.5]decan-3-amine, transaminase enzymes were used to prepare the desired enantiomer with high yield and excellent enantiomeric excess. nih.govresearchgate.net This highlights a significant opportunity for future research: the identification or engineering of enzymes, such as transaminases or cyclases, that can catalyze key steps in the formation of the this compound core. chemrxiv.org A biocatalytic approach could be instrumental in producing specific stereoisomers of the compound, which is crucial for pharmacological studies. chemrxiv.org
| Synthetic Methodology | Potential Advantages for this compound Synthesis | Relevant Research on Analogues |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability, higher yields and purity. | Successful scale-up of azide (B81097) intermediate reduction for 1-Oxa-8-azaspiro[4.5]decan-3-amine synthesis. nih.govacs.org |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact, access to chiral molecules. | Transaminase-catalyzed synthesis of chiral 1-Oxa-8-azaspiro[4.5]decan-3-amine with high enantiomeric excess. researchgate.netresearchgate.net |
| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, potential for discovering novel reaction pathways. | Widely used for assembling complex spiroheterocycles via multicomponent reactions. rsc.org |
Integration with Advanced Analytical and Imaging Techniques for Real-Time Mechanistic Studies
A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is essential for process optimization and the development of more efficient synthetic routes. Future research will benefit from the integration of advanced in situ spectroscopic techniques to monitor reactions in real-time.
Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide invaluable data on the formation and consumption of reactants, intermediates, and products as the reaction progresses. unito.ityoutube.com This allows for the elucidation of reaction kinetics and the identification of transient or unstable intermediates that are missed by traditional offline analysis. youtube.com For example, monitoring the key cyclization step in the formation of the spiro-scaffold could reveal the nature of the active catalytic species or the rate-determining step, providing insights that can be used to refine reaction conditions and improve yields. Coupling these spectroscopic methods with mass spectrometry can further clarify reaction pathways. mdpi.com
Exploration of New Biological Targets and Therapeutic Areas for Spiroheterocyclic Compounds
The rigid, three-dimensional nature of the spiro[4.5]decane scaffold makes it an attractive core for designing ligands that can bind to biological targets with high affinity and selectivity. tandfonline.com While the specific biological profile of this compound is not extensively documented, research on analogous compounds provides a strong rationale for its exploration in various therapeutic areas.
Derivatives of the 1-oxa-4-azaspiro[4.5]decane framework have demonstrated significant potential as anticancer agents. For instance, a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones showed potent antitumor activity against lung, breast, and cervical cancer cell lines. tandfonline.com Furthermore, related spiroheterocycles have been investigated as M1 muscarinic agonists for Alzheimer's disease treatment and as 5-HT1A receptor agonists with potential applications in pain control and neuroprotection. nih.govnih.gov
Future research should involve broad biological screening of this compound and its derivatives to identify novel biological targets. This exploration could uncover potential applications in areas such as neurodegenerative diseases, oncology, and metabolic disorders.
| Compound Class | Biological Target/Activity | Potential Therapeutic Area | Reference |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | Cytotoxicity against A549, MDA-MB-231, HeLa cells | Oncology | tandfonline.com |
| 1-Oxa-8-azaspiro[4.5]decanes | M1 Muscarinic Agonism | Alzheimer's Disease | nih.gov |
| 1-Oxa-4-thiaspiro[4.5]decanes | 5-HT1A Receptor Agonism | Pain, Neuroprotection | nih.gov |
| 6-Substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes | Dopamine (B1211576) Agonism | (Not specified) | mdpi.com |
Application of Artificial Intelligence and Machine Learning in Compound Design, Synthesis Prediction, and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming modern drug discovery and chemical synthesis. These computational tools can be applied to accelerate the development of novel derivatives of this compound.
Compound Design: AI algorithms can analyze vast chemical databases to generate novel molecular structures with desired properties. By learning from existing structure-activity relationship (SAR) data of spiroheterocyclic compounds, ML models can design new derivatives of this compound predicted to have enhanced activity against specific biological targets. acs.org
Synthesis Prediction: Retrosynthesis prediction tools, powered by AI, can propose viable synthetic routes for novel, computationally designed compounds. These tools can help chemists navigate the complex synthetic challenges often associated with spirocyclic systems. Furthermore, AI can predict reaction outcomes and yields, aiding in the selection of the most promising synthetic strategies before they are attempted in the lab. acs.org
Activity Prediction: Quantitative Structure-Activity Relationship (QSAR) models built using ML can predict the biological activity of new derivatives. This allows for the virtual screening of large libraries of potential compounds, prioritizing the most promising candidates for synthesis and biological testing, thereby saving significant time and resources.
Role in Supramolecular Chemistry, Materials Science, and Nanotechnology
While the primary focus for spiroheterocycles has been in medicinal chemistry, their unique structural properties suggest potential applications in materials science, though this remains a largely unexplored frontier for the 1-oxa-4-azaspiro[4.5]decane scaffold.
The rigidity and defined three-dimensional geometry of the spirocyclic core are desirable features for building blocks in supramolecular chemistry and crystal engineering. sigmaaldrich.com It is conceivable that derivatives of this compound could be designed to self-assemble into well-ordered, higher-level structures such as coordination polymers or metal-organic frameworks (MOFs). The nitrogen and oxygen atoms within the scaffold could act as coordination sites for metal ions, leading to novel materials with potential applications in catalysis, gas storage, or sensing.
In nanotechnology, spiro-compounds have been investigated for their unique electronic and optical properties. Future research could explore whether the this compound scaffold can be incorporated into functional materials, such as organic light-emitting diodes (OLEDs) or molecular switches. The inherent chirality of many derivatives could also be exploited in the development of chiral materials for enantioselective separations or catalysis. nih.gov
Q & A
What are the optimal synthetic routes for 7-Methyl-1-oxa-4-azaspiro[4.5]decane, and how can reaction conditions be controlled to maximize yield?
Basic Research Focus
The synthesis of this compound typically involves multi-step reactions, often starting with ketones, aldehydes, or amines. Key steps include cyclization to form the spirocyclic core and methylation at the 7-position. For example, palladium-catalyzed cross-coupling reactions (e.g., with aryl halides) have been used to introduce substituents while preserving the spiro architecture . Temperature control (e.g., maintaining 0–5°C during sensitive steps) and solvent selection (e.g., dichloromethane for polar intermediates) are critical to prevent side reactions and improve purity. Yields can be enhanced by optimizing stoichiometry and using catalysts like Pd(OAc)₂ with PPh₃ .
How can spectroscopic techniques (NMR, MS) be employed to confirm the structure and purity of this compound derivatives?
Basic Research Focus
Nuclear Magnetic Resonance (NMR) is essential for verifying the spirocyclic structure. Key observations include:
- ¹H NMR : Distinct splitting patterns for axial/equatorial protons in the spiro system and methyl group resonance at δ ~1.2–1.5 ppm.
- ¹³C NMR : Signals for the carbonyl oxygen (if present) at ~170–180 ppm and sp³ carbons in the 20–50 ppm range.
Mass spectrometry (MS) confirms molecular weight, with fragmentation patterns indicating the loss of substituents (e.g., methyl groups). High-resolution MS (HRMS) is recommended for exact mass validation .
What strategies are used to resolve contradictions in biological activity data for spirocyclic compounds like this compound?
Advanced Research Focus
Discrepancies in bioactivity data often arise from impurities, stereochemical variations, or assay conditions. To address this:
- Purity Validation : Use HPLC with UV/Vis or ELSD detection to ensure >95% purity .
- Stereochemical Analysis : Chiral chromatography or X-ray crystallography can confirm enantiomeric composition, as minor stereoisomers may exhibit divergent activity .
- Assay Replication : Test compounds across multiple cell lines or enzymatic assays (e.g., 5-HT1A receptor binding studies) to rule out cell-specific artifacts .
How can computational modeling guide the design of this compound derivatives with improved selectivity for biological targets?
Advanced Research Focus
Molecular docking and molecular dynamics simulations are critical for predicting interactions with targets like GPCRs or enzymes. For example:
- Docking Studies : Align the spirocyclic core within the binding pocket of 5-HT1A receptors to identify substituents (e.g., arylpiperazines) that enhance affinity .
- Free Energy Calculations : Compare binding energies of sulfur- vs. oxygen-containing analogues to rationalize selectivity trends (e.g., sulfur substitution may reduce α1-adrenergic receptor binding) .
- QM/MM Simulations : Model transition states for enzymatic reactions (e.g., cytochrome P450 metabolism) to predict metabolic stability .
What methodologies are employed to study the structure-activity relationship (SAR) of this compound analogues?
Advanced Research Focus
SAR studies involve systematic modifications:
- Core Modifications : Replace oxygen with sulfur or nitrogen in the spiro system to assess effects on conformational flexibility and target binding .
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO₂) or bulky substituents (e.g., benzyl) at the 4- or 7-position to evaluate steric/electronic impacts .
- Pharmacophore Mapping : Overlay active/inactive analogues to identify essential moieties (e.g., hydrogen bond acceptors in the azaspiro ring) .
How can regioselectivity challenges in functionalizing this compound be addressed?
Advanced Research Focus
Regioselective functionalization requires tailored catalytic systems:
- Gold Catalysis : Au(I) catalysts promote selective C-H activation at the less hindered positions of the spiro system .
- Directed Lithiation : Use directing groups (e.g., amides) to guide lithium reagents to specific carbons .
- Protecting Groups : Temporarily block reactive sites (e.g., with tert-butoxycarbonyl groups) during multi-step syntheses .
What experimental approaches are used to assess the stability of this compound under varying pH and temperature conditions?
Basic Research Focus
Stability studies involve:
- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis to detect degradation products .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and identify volatile byproducts .
- Long-Term Storage Tests : Monitor purity changes at 4°C, 25°C, and 40°C over 6–12 months to establish shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
